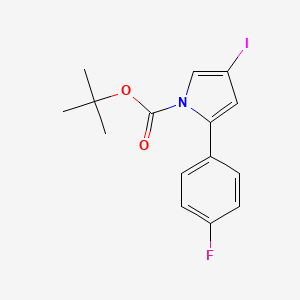
Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl group, and an iodine atom attached to the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.
Esterification: The final step involves the esterification of the pyrrole ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of flow chemistry techniques for more efficient and scalable synthesis.
Chemical Reactions Analysis
Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present. For example, the pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial agents.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions, particularly those involving pyrrole-containing molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific bioactive molecule derived from the compound.
Comparison with Similar Compounds
Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:
Tert-butyl 2-(4-chlorophenyl)-4-iodo-1H-pyrrole-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Tert-butyl 2-(4-bromophenyl)-4-iodo-1H-pyrrole-1-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.
Tert-butyl 2-(4-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s electronic properties and biological activity.
Properties
Molecular Formula |
C15H15FINO2 |
|---|---|
Molecular Weight |
387.19 g/mol |
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-4-iodopyrrole-1-carboxylate |
InChI |
InChI=1S/C15H15FINO2/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-4-6-11(16)7-5-10/h4-9H,1-3H3 |
InChI Key |
SJLOPWGWXJRIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=C(C=C2)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















